S-Bis-(PEG4-Boc)
CAS No.:
Cat. No.: VC13677376
Molecular Formula: C30H58O12S
Molecular Weight: 642.8 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C30H58O12S |
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Molecular Weight | 642.8 g/mol |
IUPAC Name | tert-butyl 3-[2-[2-[2-[2-[2-[2-[2-[2-[3-[(2-methylpropan-2-yl)oxy]-3-oxopropoxy]ethoxy]ethoxy]ethoxy]ethylsulfanyl]ethoxy]ethoxy]ethoxy]ethoxy]propanoate |
Standard InChI | InChI=1S/C30H58O12S/c1-29(2,3)41-27(31)7-9-33-11-13-35-15-17-37-19-21-39-23-25-43-26-24-40-22-20-38-18-16-36-14-12-34-10-8-28(32)42-30(4,5)6/h7-26H2,1-6H3 |
Standard InChI Key | WIKZQFVHWCXLGX-UHFFFAOYSA-N |
SMILES | CC(C)(C)OC(=O)CCOCCOCCOCCOCCSCCOCCOCCOCCOCCC(=O)OC(C)(C)C |
Canonical SMILES | CC(C)(C)OC(=O)CCOCCOCCOCCOCCSCCOCCOCCOCCOCCC(=O)OC(C)(C)C |
Introduction
Chemical Structure and Composition
Molecular Architecture
S-Bis-(PEG4-Boc) features a symmetrical structure with two PEG4 (tetraethylene glycol) chains connected via a sulfur atom. Each terminal end is modified with a Boc-protected amine group, yielding the full chemical name S-bis[(2-(2-(2-(2-(tert-butoxycarbonylamino)ethoxy)ethoxy)ethoxy)ethyl) sulfide]. The sulfur bridge distinguishes it from analogous oxygen- or nitrogen-linked PEG compounds, potentially influencing its conformational flexibility and chemical reactivity .
Table 1: Key Structural and Physicochemical Properties
Property | Value | Source |
---|---|---|
Molecular Formula | ||
Molecular Weight | 642.84 g/mol | |
PEG Chain Length | 4 ethylene oxide units per arm | |
Functional Groups | Boc-protected amines, sulfide | |
Solubility | High aqueous solubility |
The Boc groups () provide steric protection to the amines during synthetic workflows, which can be selectively removed under acidic conditions (e.g., trifluoroacetic acid) to expose reactive primary amines for subsequent conjugation .
Synthesis and Characterization
Analytical Characterization
Key quality control metrics include:
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Nuclear Magnetic Resonance (NMR): and NMR verify PEG spacer integrity and Boc group incorporation.
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Mass Spectrometry (MS): High-resolution MS confirms the molecular weight (642.84 g/mol) and absence of side products .
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HPLC Purity: Supplier data indicate ≥95% purity, critical for reproducible PROTAC synthesis .
Mechanism of Action in PROTACs
Role in Targeted Protein Degradation
PROTACs function as heterobifunctional molecules, with S-Bis-(PEG4-Boc) serving as the central linker that connects:
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E3 Ligase Ligand: Typically von Hippel-Lindau (VHL) or cereblon-binding molecules.
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Target Protein Binder: A small molecule or peptide targeting proteins of interest (e.g., kinases, transcription factors) .
Upon cellular internalization, the PROTAC facilitates the formation of a ternary complex between the E3 ligase and the target protein. This proximity induces ubiquitination of the target, marking it for degradation by the 26S proteasome .
Impact of PEG4 Spacers
The PEG4 chains in S-Bis-(PEG4-Boc) confer critical advantages:
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Solubility Enhancement: Mitigates aggregation of hydrophobic PROTAC components.
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Flexibility: Optimizes spatial orientation for efficient ternary complex formation.
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Reduced Immunogenicity: PEGylation minimizes nonspecific immune recognition .
Comparative studies suggest that PEG4-length linkers balance steric bulk and flexibility better than shorter (PEG2) or longer (PEG6) variants .
Applications in Biomedical Research
Oncology
S-Bis-(PEG4-Boc)-based PROTACs are being explored to degrade oncogenic proteins such as BRD4 and EGFR. For example, ARV-471, a PROTAC in clinical trials for breast cancer, uses a similar PEG linker to target estrogen receptor alpha .
Neurodegenerative Diseases
PROTACs leveraging this linker could degrade tau or α-synuclein aggregates in Alzheimer’s and Parkinson’s diseases, respectively. The PEG spacer’s ability to cross the blood-brain barrier remains an area of active investigation .
Table 2: Research Applications of S-Bis-(PEG4-Boc)
Application | Target Protein | Status | Source |
---|---|---|---|
Cancer Therapy | BRD4 | Preclinical | |
Protein Aggregate Clearance | Tau | Experimental |
Comparative Analysis with Related Linkers
S-Bis-(PEG4-Boc) vs. NH-bis(PEG4-Boc)
While structurally similar, NH-bis(PEG4-Boc) (PubChem CID: 129627648) replaces the sulfur bridge with a secondary amine, altering its rigidity and electronic properties . The sulfur in S-Bis-(PEG4-Boc) may enhance resistance to enzymatic cleavage in vivo.
Comparison to Maleimide-Based Linkers
Maleimide-containing linkers (e.g., Mal-PEG4-bis-PEG3-methyltetrazine) enable thiol-selective conjugation but lack the reversible binding dynamics of PROTAC-specific linkers .
Table 3: Linker Performance Metrics
Linker Type | Functional Group | Stability | Applications |
---|---|---|---|
S-Bis-(PEG4-Boc) | Sulfide | High | PROTACs |
Br-PEG4-NH-Boc | Bromide | Moderate | ADCs |
Mal-PEG4-bis-PEG3-methyltetrazine | Maleimide | Low | Bioorthogonal Chemistry |
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